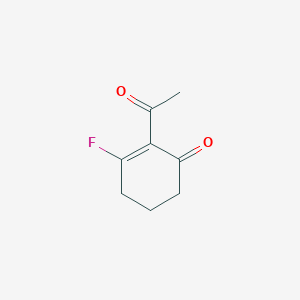

2-Acetyl-3-fluorocyclohex-2-en-1-one

Beschreibung

2-Acetyl-3-fluorocyclohex-2-en-1-one is a fluorinated cyclohexenone derivative featuring an acetyl group at position 2 and a fluorine atom at position 2. Cyclohexenones are widely utilized as intermediates in drug development, agrochemicals, and materials science due to their conjugated enone systems, which enable diverse chemical transformations like Michael additions or cycloadditions .

Eigenschaften

CAS-Nummer |

134614-45-2 |

|---|---|

Molekularformel |

C8H9FO2 |

Molekulargewicht |

156.15 g/mol |

IUPAC-Name |

2-acetyl-3-fluorocyclohex-2-en-1-one |

InChI |

InChI=1S/C8H9FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4H2,1H3 |

InChI-Schlüssel |

FNQQBBSIADKHFR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(CCCC1=O)F |

Kanonische SMILES |

CC(=O)C1=C(CCCC1=O)F |

Synonyme |

2-Cyclohexen-1-one, 2-acetyl-3-fluoro- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

a. Substituent Effects on Reactivity

- Fluorine vs. Methyl : The fluorine atom in this compound increases electronegativity compared to the methyl group in , enhancing electrophilicity at the α,β-unsaturated carbonyl system. This could improve its suitability for nucleophilic attacks or participation in Diels-Alder reactions.

- Amino vs. Acetyl: 3-Amino-2-cyclohexen-1-one exhibits basicity due to the amino group, enabling acid-base chemistry, whereas the acetyl group in the target compound may stabilize resonance structures or facilitate ketone-specific reactions.

b. Pharmaceutical Relevance

- Compounds like 3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one highlight the role of fluorine in modulating bioavailability and metabolic stability. The nitro group in this analog may contribute to redox activity or serve as a synthetic handle for further functionalization.

Research Findings and Trends

- Fluorination Strategies: Fluorine incorporation, as seen in and , is a common tactic to improve pharmacokinetic properties. The target compound’s fluorine atom may reduce metabolic degradation compared to non-halogenated analogs.

- Structure-Activity Relationships (SAR): The position and nature of substituents critically influence bioactivity. For example, electron-withdrawing groups (e.g., nitro ) may enhance electrophilicity, while bulky groups (e.g., isoquinoline ) could sterically hinder undesired interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.